molecular formula C20H18N2O3S2 B11553231 methyl 4-[(Z)-(3-{[(2-methylphenyl)amino]methyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate

methyl 4-[(Z)-(3-{[(2-methylphenyl)amino]methyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate

Cat. No.: B11553231
M. Wt: 398.5 g/mol
InChI Key: FJIYHJAIRPFUEM-BOPFTXTBSA-N
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Description

Methyl 4-{[(5Z)-3-{[(2-methylphenyl)amino]methyl}-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}benzoate is a complex organic compound that belongs to the thiazolidine family Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(5Z)-3-{[(2-methylphenyl)amino]methyl}-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(5Z)-3-{[(2-methylphenyl)amino]methyl}-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}benzoate can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-{[(5Z)-3-{[(2-methylphenyl)amino]methyl}-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-{[(5Z)-3-{[(2-methylphenyl)amino]methyl}-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}benzoate involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{[(5Z)-3-{[(2-methylphenyl)amino]methyl}-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H18N2O3S2

Molecular Weight

398.5 g/mol

IUPAC Name

methyl 4-[(Z)-[3-[(2-methylanilino)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate

InChI

InChI=1S/C20H18N2O3S2/c1-13-5-3-4-6-16(13)21-12-22-18(23)17(27-20(22)26)11-14-7-9-15(10-8-14)19(24)25-2/h3-11,21H,12H2,1-2H3/b17-11-

InChI Key

FJIYHJAIRPFUEM-BOPFTXTBSA-N

Isomeric SMILES

CC1=CC=CC=C1NCN2C(=O)/C(=C/C3=CC=C(C=C3)C(=O)OC)/SC2=S

Canonical SMILES

CC1=CC=CC=C1NCN2C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)SC2=S

Origin of Product

United States

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